molecular formula C29H30N4O4S B2583069 N-isopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-29-6

N-isopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2583069
CAS RN: 1115360-29-6
M. Wt: 530.64
InChI Key: VLFZBJVLORGGAV-UHFFFAOYSA-N
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Description

N-isopropyl-4-((2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Antitumor Research

Quinazoline derivatives have been extensively studied for their antitumor properties. For instance, the synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles involves complex synthetic routes leading to compounds with significant antitumor potential (Krapcho et al., 1998). Such compounds could serve as leads for the development of new anticancer agents.

Cytotoxic Activity and Drug Design

Further research on quinazoline derivatives includes the study of their cytotoxic activities, where derivatives bearing cationic side chains have shown substantial growth delays against in vivo tumors (Bu et al., 2001). These findings suggest that quinazoline derivatives can be optimized for enhanced cytotoxic effects, offering a pathway for the design of potent anticancer drugs.

Pharmacological Applications

Quinazoline derivatives have also been explored for their potential in treating various pharmacological conditions. For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, showing significant activity (Rahman et al., 2014). This suggests the versatility of quinazoline derivatives in addressing a range of health conditions beyond cancer.

Methodological Advancements in Synthesis

The development of novel synthetic methods has also been a significant aspect of quinazoline research. Efficient new ways to access regio-isomeric dibenzoxazepinones from 8-aminoquinoline benzamides highlight the advancements in synthetic chemistry, offering more streamlined and versatile approaches to constructing complex quinazoline-based compounds (Zhou et al., 2016).

properties

IUPAC Name

4-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-19(2)31-27(35)22-12-8-21(9-13-22)17-33-28(36)24-6-4-5-7-25(24)32-29(33)38-18-26(34)30-16-20-10-14-23(37-3)15-11-20/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFZBJVLORGGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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